molecular formula C18H22N6O3 B2712751 N-[2-[6-(2,2-dimethoxyethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide CAS No. 873002-48-3

N-[2-[6-(2,2-dimethoxyethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide

Cat. No. B2712751
CAS RN: 873002-48-3
M. Wt: 370.413
InChI Key: AKQRZKBTIZCUEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Chemical Reactions Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Antiproliferative Activity

Research has indicated that derivatives of the [1,2,4]triazolo[4,3-b]pyridazine, similar to the compound , have been synthesized and evaluated for their antiproliferative activity. These compounds were found to inhibit the proliferation of endothelial and tumor cells, suggesting potential applications in cancer research and therapy (Ilić et al., 2011).

Antimicrobial Evaluation

Certain thienopyrimidine derivatives, which share a structural motif with the compound of interest, have demonstrated pronounced antimicrobial activity. This suggests that compounds with similar structures could be explored for their potential as antimicrobial agents, contributing to the development of new antibiotics or antifungal medications (Bhuiyan et al., 2006).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of 4-alkylamino and 4-arylalkylamino derivatives of imidazo[4,5-d]pyridazine and triazolo[4,5-d]pyridazine ring systems, which are structurally related to the compound , have been explored. These studies aim to assess the compounds' efficacy against human carcinomas, indicating the potential for these compounds in cancer treatment (Chen et al., 1982).

Molecular Docking and In Vitro Screening

Novel pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings towards specific target proteins. These studies assess the binding energies of the compounds, indicating their potential therapeutic applications, such as antimicrobial and antioxidant activities (Flefel et al., 2018).

properties

IUPAC Name

N-[2-[6-(2,2-dimethoxyethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3/c1-26-17(27-2)12-20-14-8-9-15-21-22-16(24(15)23-14)10-11-19-18(25)13-6-4-3-5-7-13/h3-9,17H,10-12H2,1-2H3,(H,19,25)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQRZKBTIZCUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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